molecular formula C8H10N2O B8601432 2-[(E)-(Methoxyimino)methyl]aniline CAS No. 90878-20-9

2-[(E)-(Methoxyimino)methyl]aniline

Cat. No.: B8601432
CAS No.: 90878-20-9
M. Wt: 150.18 g/mol
InChI Key: PCCFZEKGUORCII-UHFFFAOYSA-N
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Description

2-[(E)-(Methoxyimino)methyl]aniline is an organic compound with the molecular formula C8H10N2O It is a derivative of benzaldehyde, where the aldehyde group is modified to form an oxime, and an amino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(Methoxyimino)methyl]aniline typically involves the reaction of 2-aminobenzaldehyde with methoxyamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as methanol at room temperature. The resulting product is a mixture of E- and Z-isomers, with the E-isomer being predominant .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-(Methoxyimino)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group back to the aldehyde or amine.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(E)-(Methoxyimino)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(Methoxyimino)methyl]aniline involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar in structure but lacks the amino group.

    2-Aminobenzaldehyde: Similar but lacks the oxime group.

    Benzaldoxime O-methyl ether: Similar but with different substituents on the benzene ring.

Uniqueness: 2-[(E)-(Methoxyimino)methyl]aniline is unique due to the presence of both the amino and oxime groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

90878-20-9

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(methoxyiminomethyl)aniline

InChI

InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3

InChI Key

PCCFZEKGUORCII-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(N-methoxyiminomethyl)-nitrobenzene (6.5 g) in 350 ml 99.9% ethanol was reduced catalytically at room temperature, 1 atm. using 0.7 g 10% Pd on carbon. Upon completion of the reduction the solution was filtered throughfilter aid and concentrated in vacuo. The product was redissolved in methylene chloride and filtered through silicagel. Evaporation of the solvent gave the desired product as an oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Three

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